molecular formula C26H22N4O2 B11199078 N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199078
M. Wt: 422.5 g/mol
InChI Key: KQORRLSWPCBEKZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a quinoline core fused with a pyrazole ring, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Benzylation and Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted quinoline and pyrazole derivatives.

Scientific Research Applications

N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline and pyrazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyrazole Derivatives: Compounds such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness: N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its fused ring structure, combining both quinoline and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31)

InChI Key

KQORRLSWPCBEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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